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Abstract
The ATP-binding cassette (ABC) transporter, subfamily B, member 1 (ABCB1), also known as

P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is a transmembrane efflux

pump notorious for its role in conferring multidrug resistance (MDR) in cancer cells. By actively

extruding a wide variety of chemotherapeutic agents, ABCB1 reduces intracellular drug

concentrations, thereby diminishing their cytotoxic efficacy. Zosuquidar (LY335979) is a potent

and specific third-generation inhibitor of ABCB1 that has been extensively studied for its ability

to reverse MDR. This technical guide provides a comprehensive overview of the core aspects

of Zosuquidar and its interaction with the ABCB1 transporter, including its mechanism of action,

detailed experimental protocols for its characterization, and a summary of key quantitative data.

Furthermore, this guide visualizes the complex biological pathways and experimental workflows

using detailed diagrams to facilitate a deeper understanding for researchers in the field of drug

development and oncology.

Introduction to ABCB1 and Zosuquidar
The ABCB1 transporter is an integral membrane protein that utilizes the energy of ATP

hydrolysis to transport a diverse range of substrates across the cell membrane.[1] Its

expression in various tissues, including the liver, kidney, intestine, and the blood-brain barrier,

plays a crucial role in detoxification and the regulation of xenobiotic absorption, distribution,
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and elimination.[2] In the context of oncology, the overexpression of ABCB1 in tumor cells is a

major mechanism of acquired resistance to chemotherapy.[3]

Zosuquidar is a cyclopropyldibenzosuberane derivative that acts as a non-competitive inhibitor

of ABCB1.[4] It binds with high affinity to the transporter, locking it in a conformation that is

incompatible with substrate transport and ATP hydrolysis.[5][6] Unlike earlier generations of

ABCB1 inhibitors, Zosuquidar exhibits high specificity and potency with fewer off-target effects.

[7]

Mechanism of Action of Zosuquidar
Zosuquidar inhibits ABCB1-mediated drug efflux by directly binding to the transporter. Cryo-

electron microscopy studies have revealed that two molecules of Zosuquidar bind within the

central cavity of ABCB1, spanning the entire width of the lipid membrane.[8][9] This binding

event stabilizes the transporter in an occluded conformation, preventing the conformational

changes necessary for substrate translocation and ATP hydrolysis.[6][8] This dual-molecule

binding mechanism distinguishes inhibitors like Zosuquidar from transport substrates, which

typically bind as a single molecule in the substrate-binding pocket.[10] While Zosuquidar

potently inhibits the basal ATPase activity of wild-type ABCB1, mutations in the inhibitor-binding

"L-site" can paradoxically cause Zosuquidar to stimulate ATPase activity, highlighting the

complexity of its interaction with the transporter.[11]

Recent research has also uncovered a novel mechanism of action for Zosuquidar,

demonstrating its ability to promote the autophagic degradation of PD-L1 by enhancing its

interaction with ABCB1 and causing its retention in the endoplasmic reticulum.[12] This

suggests a potential role for Zosuquidar in cancer immunotherapy beyond its function as an

MDR reversal agent.

Quantitative Data on Zosuquidar's Interaction with
ABCB1
The potency and efficacy of Zosuquidar have been quantified in numerous studies. The

following tables summarize key quantitative data, including IC50 values for the inhibition of

drug efflux and ATPase activity, EC50 values for the stimulation of ATPase activity in mutant

transporters, and Ki values for binding affinity.
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Table 1: IC50 Values for Zosuquidar Inhibition of ABCB1

Parameter
Cell
Line/System

Substrate/Con
dition

IC50 Value
(µM)

Reference(s)

Rhod-2, AM

Efflux Inhibition
Wild-Type P-gp Rhod-2, AM

0.002523 ±

0.0007940
[11]

Rhod-2, AM

Efflux Inhibition
5A Mutant P-gp Rhod-2, AM 0.38 ± 0.23 [11]

Rhod-2, AM

Efflux Inhibition
8A Mutant P-gp Rhod-2, AM 0.32 ± 0.20 [11]

Rhod-2, AM

Efflux Inhibition
9A Mutant P-gp Rhod-2, AM 1.2 ± 0.45 [11]

Basal ATPase

Activity Inhibition
Wild-Type P-gp Basal 0.034 ± 0.0076 [11]

Paclitaxel

Cytotoxicity
SW-620/AD300 Paclitaxel 0.059 [1]

Metformin

Uptake Inhibition
HEK293-OCT1 Metformin 7.5 ± 3.7 [13]

Table 2: EC50 Values for Zosuquidar Stimulation of ABCB1 ATPase Activity

Parameter
Cell
Line/System

Condition
EC50 Value
(µM)

Reference(s)

ATPase Activity

Stimulation
5A Mutant P-gp - 0.13 ± 0.019 [11]

ATPase Activity

Stimulation
9A Mutant P-gp - 0.11 ± 0.023 [11]

ATPase Activity

Stimulation

LMNG-

solubilized

ABCB1

- ~0.2 [8][14]
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Table 3: Ki and Fold-Reversal Values for Zosuquidar

Parameter Condition Value Reference(s)

Ki for P-glycoprotein 59 nM [1][7]

Fold-Reversal of

Daunorubicin

Resistance

K562/DOX cells >45.5-fold [1]

Fold-Reversal of

Pirarubicin Resistance
K562/DOX cells

~complete reversal at

nM doses
[15]

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

interaction between Zosuquidar and the ABCB1 transporter.

ABCB1 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by ABCB1 in the presence and absence of

Zosuquidar.

Materials:

Membrane vesicles or purified ABCB1

ATPase assay buffer (e.g., 50 mM MES-Tris, pH 6.8, 50 mM KCl, 5 mM sodium azide, 2

mM ouabain, 1 mM EGTA, 2 mM DTT, 10 mM MgCl2)

ATP solution

Zosuquidar stock solution (in DMSO)

Inorganic phosphate (Pi) standard solution

Molybdate-based colorimetric reagent

Microplate reader
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Protocol:

Prepare reaction mixtures containing membrane vesicles or purified ABCB1 in ATPase

assay buffer.

Add varying concentrations of Zosuquidar or vehicle (DMSO) to the reaction mixtures.

Pre-incubate the mixtures at 37°C for 5 minutes.

Initiate the reaction by adding ATP to a final concentration of 5 mM.

Incubate at 37°C for a defined period (e.g., 20-30 minutes) during which the reaction is

linear.

Stop the reaction by adding the molybdate-based colorimetric reagent.

Measure the absorbance at a wavelength of 660 nm using a microplate reader.

Generate a standard curve using the Pi standard solution to determine the amount of Pi

released.

Calculate the specific ATPase activity (nmol Pi/min/mg protein).

Plot the ATPase activity as a function of Zosuquidar concentration to determine the IC50

or EC50 value.

Fluorescent Substrate Efflux Assay (Rhodamine 123 or
Calcein-AM)
This cell-based assay measures the ability of Zosuquidar to inhibit the efflux of a fluorescent

ABCB1 substrate.

Materials:

Parental and ABCB1-overexpressing cell lines

Cell culture medium

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10761894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rhodamine 123 or Calcein-AM stock solution

Zosuquidar stock solution (in DMSO)

Phosphate-buffered saline (PBS)

Flow cytometer or fluorescence plate reader

Protocol:

Harvest cells and resuspend them in culture medium at a concentration of 1 x 10^6

cells/mL.

Pre-incubate the cells with varying concentrations of Zosuquidar or vehicle (DMSO) for 30-

60 minutes at 37°C.

Add the fluorescent substrate (e.g., 1 µM Rhodamine 123 or 0.25 µM Calcein-AM) and

incubate for an additional 30-60 minutes at 37°C.

Wash the cells with ice-cold PBS to remove extracellular substrate.

Resuspend the cells in fresh, pre-warmed medium (with or without Zosuquidar) and

incubate for 1-2 hours at 37°C to allow for efflux.

Analyze the intracellular fluorescence of the cells using a flow cytometer or fluorescence

plate reader.

Increased fluorescence intensity in the presence of Zosuquidar indicates inhibition of

ABCB1-mediated efflux.

Calculate the IC50 value of Zosuquidar for efflux inhibition.

Cytotoxicity (MTT) Assay for Reversal of Multidrug
Resistance
This assay determines the ability of Zosuquidar to sensitize ABCB1-overexpressing cells to a

chemotherapeutic agent.
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Materials:

Parental and ABCB1-overexpressing cancer cell lines

Cell culture medium

Chemotherapeutic agent (e.g., doxorubicin, paclitaxel)

Zosuquidar stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or acidified isopropanol)

96-well plates

Microplate reader

Protocol:

Seed cells in 96-well plates and allow them to adhere overnight.

Treat the cells with serial dilutions of the chemotherapeutic agent in the presence or

absence of a fixed, non-toxic concentration of Zosuquidar (e.g., 1 µM).

Incubate the plates for 48-72 hours at 37°C.

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of

formazan crystals.

Add solubilization buffer to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the IC50 value of the chemotherapeutic agent in each condition.

The fold-reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic

agent alone by the IC50 in the presence of Zosuquidar.
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Photoaffinity Labeling
This technique is used to identify the binding site of Zosuquidar on ABCB1. It involves using a

photo-reactive analog of a competing substrate (e.g., azidopine) that covalently binds to the

transporter upon UV irradiation.

Materials:

Membrane vesicles from ABCB1-overexpressing cells

Radiolabeled, photo-reactive probe (e.g., [³H]azidopine)

Zosuquidar

UV light source (e.g., 365 nm)

SDS-PAGE reagents and equipment

Autoradiography or phosphorimaging system

Protocol:

Incubate the ABCB1-containing membrane vesicles with the radiolabeled photo-reactive

probe in the presence of varying concentrations of Zosuquidar or a vehicle control.

Irradiate the samples with UV light to induce covalent cross-linking of the probe to ABCB1.

Quench the reaction and solubilize the membrane proteins.

Separate the proteins by SDS-PAGE.

Detect the radiolabeled ABCB1 band by autoradiography or phosphorimaging.

A decrease in the intensity of the radiolabeled band in the presence of Zosuquidar

indicates competitive binding to the same or an allosterically linked site.

Signaling Pathways and Experimental Workflows
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The expression and function of ABCB1 are regulated by complex signaling networks. The

following diagrams, generated using the DOT language for Graphviz, illustrate key signaling

pathways involved in ABCB1 regulation and a typical experimental workflow for studying

Zosuquidar's effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. mdpi.com [mdpi.com]

3. researchgate.net [researchgate.net]

4. Synthesis of 5-oxyquinoline derivatives for reversal of multidrug resistance - PMC
[pmc.ncbi.nlm.nih.gov]

5. Cryo-EM structures reveal distinct mechanisms of inhibition of the human multidrug
transporter ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]

6. Genetics of ABCB1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

7. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older
patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled
trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]

8. Structure of a zosuquidar and UIC2-bound human-mouse chimeric ABCB1 - PMC
[pmc.ncbi.nlm.nih.gov]

9. Structural insights into binding-site access and ligand recognition by human ABCB1 | The
EMBO Journal [link.springer.com]

10. 9ctc - SapNP reconstituted Human ABCB1 in complex with Zosuquidar and ATP/Mg -
Summary - Protein Data Bank Japan [pdbj.org]

11. Mutational analysis reveals the importance of residues of the access tunnel inhibitor site
to human P‐glycoprotein (ABCB1)‐mediated transport - PMC [pmc.ncbi.nlm.nih.gov]

12. Zosuquidar Promotes Antitumor Immunity by Inducing Autophagic Degradation of PD‐L1
- PMC [pmc.ncbi.nlm.nih.gov]

13. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human
organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]

14. pnas.org [pnas.org]

15. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b10761894?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/zosuquidar.html
https://www.mdpi.com/1420-3049/18/11/13831
https://www.researchgate.net/publication/5580064_Zosuquidar_restores_drug_sensitivity_in_P-glycoprotein_expressing_acute_myeloid_leukemia_AML
https://pmc.ncbi.nlm.nih.gov/articles/PMC3511002/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3511002/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7585025/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7585025/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10487083/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2993615/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2993615/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2993615/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5834697/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5834697/
https://link.springer.com/article/10.1038/s44318-025-00361-z
https://link.springer.com/article/10.1038/s44318-025-00361-z
https://pdbj.org/mine/summary/9ctc
https://pdbj.org/mine/summary/9ctc
https://pmc.ncbi.nlm.nih.gov/articles/PMC11350596/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11350596/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11538701/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11538701/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12125102/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12125102/
https://www.pnas.org/doi/10.1073/pnas.1717044115
https://www.researchgate.net/publication/221984150_Zosuquidar_trihydrochloride_-_Multidrug_resistance_modulator_P-glycoprotein_MDR-1_inhibitor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10761894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [An In-depth Technical Guide to Zosuquidar and the
ABCB1 Transporter]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10761894#exploratory-research-on-zosuquidar-and-
abcb1-transporter]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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